molecular formula C19H15NO6 B6497964 [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate CAS No. 953017-43-1

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate

Cat. No. B6497964
M. Wt: 353.3 g/mol
InChI Key: FFJHASFCNFHTAH-UHFFFAOYSA-N
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Description

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate, also known as OMC, is a carboxylate derivative of 2H-1,3-benzodioxole-5-carboxylic acid. OMC has been studied extensively in the past few decades due to its potential applications in scientific research and various medical fields. OMC is mainly used as a building block for the synthesis of other compounds and has been found to be useful in various biochemical and physiological studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate' involves the reaction of 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid with 2H-1,3-benzodioxole-5-carboxylic acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl iodide to form the final product.

Starting Materials
5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid, 2H-1,3-benzodioxole-5-carboxylic acid chloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), methyl iodide

Reaction
Step 1: 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is dissolved in a dry solvent such as dichloromethane or dimethylformamide (DMF)., Step 2: N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added to the reaction mixture to activate the carboxylic acid group., Step 3: 2H-1,3-benzodioxole-5-carboxylic acid chloride is added dropwise to the reaction mixture while stirring at room temperature., Step 4: The reaction mixture is stirred for several hours at room temperature or heated to reflux until TLC analysis shows complete conversion of the starting material., Step 5: The reaction mixture is quenched with water and extracted with a suitable organic solvent such as ethyl acetate or dichloromethane., Step 6: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the intermediate [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylic acid., Step 7: The intermediate is dissolved in a dry solvent such as dichloromethane or dimethylformamide (DMF)., Step 8: Methyl iodide is added dropwise to the reaction mixture while stirring at room temperature., Step 9: The reaction mixture is stirred for several hours at room temperature or heated to reflux until TLC analysis shows complete conversion of the intermediate., Step 10: The reaction mixture is quenched with water and extracted with a suitable organic solvent such as ethyl acetate or dichloromethane., Step 11: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the final product '[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate'.

Mechanism Of Action

The mechanism of action of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate is not fully understood. However, it is believed that [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate acts as an inhibitor of enzymes that are involved in the metabolism of drugs. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has also been found to inhibit the activity of other enzymes, such as UDP-glucuronosyltransferase and aldehyde oxidase, which are involved in the metabolism of drugs.

Biochemical And Physiological Effects

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been found to have a variety of biochemical and physiological effects. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been found to have anti-inflammatory and anti-oxidant effects. It has also been found to have anticancer effects by inhibiting the growth and proliferation of cancer cells. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has also been found to have an effect on the metabolism of drugs, as it has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs.

Advantages And Limitations For Lab Experiments

The use of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate in laboratory experiments has several advantages. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate is relatively easy to synthesize and can be used in a variety of experiments. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate is also relatively stable and can be stored for long periods of time. Additionally, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate can be used in a variety of biochemical and physiological experiments.
However, there are also some limitations to the use of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate in laboratory experiments. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate is a relatively new compound and its effects are not fully understood. Additionally, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

The potential applications of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate are vast and there are a number of future directions that can be explored. One potential direction is the use of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate in the development of new drugs. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been found to have an effect on the metabolism of drugs and can be used to develop new drugs with improved efficacy and safety profiles. Additionally, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate can be used to develop new compounds with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the use of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate in the development of new diagnostic and therapeutic agents. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate can be used to develop new compounds with improved binding affinities for specific targets, which could be used in the development of new diagnostic and therapeutic agents. Additionally, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate can be used to develop new compounds with improved solubility, which could be used in the development of new drugs. Finally, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate can be used to develop new compounds with improved bioavailability, which could be used in the development of new drugs.

Scientific Research Applications

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been found to be useful in a variety of scientific research applications. It has been used as a building block in the synthesis of other compounds and has been found to be useful in various biochemical and physiological studies. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been used in the study of enzyme-catalyzed reactions, as well as in the study of the binding of ligands to receptors. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has also been used in the study of the mechanism of action of drugs and in the study of the pharmacokinetics of drugs. In addition, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been used in the study of the metabolism of drugs and in the study of drug-drug interactions.

properties

IUPAC Name

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-22-15-4-2-3-12(7-15)17-9-14(20-26-17)10-23-19(21)13-5-6-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJHASFCNFHTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(3-Methoxyphenyl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate

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